5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((3-Chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenylamino group at position 5 and a 3-phenylpropylamide moiety at position 2.
Properties
Molecular Formula |
C18H18ClN5O |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
ZRHHUJWUUALORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Alkyne Precursor
The alkyne component, propiolamide derivative , is synthesized via the following steps:
- Propiolic acid activation : Treatment with thionyl chloride converts propiolic acid to propiolyl chloride.
- Amidation : Reaction with 3-phenylpropylamine in dichloromethane (DCM) yields N-(3-phenylpropyl)propiolamide.
Reaction Conditions :
- Solvent : Anhydrous DCM
- Temperature : 0°C to room temperature (20–25°C)
- Catalyst : Trimethylamine (TEA) as a base
Azide Preparation
The azide component, 3-chlorophenyl azide , is synthesized via diazotization of 3-chloroaniline:
- Diazotization : 3-Chloroaniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.
- Azide formation : Sodium azide (NaN₃) is added to the diazonium salt solution.
Reaction Conditions :
- Temperature : 0–5°C (ice bath)
- Work-up : Extracted with ethyl acetate, dried over MgSO₄
Cycloaddition Reaction
The CuAAC reaction combines the alkyne and azide precursors:
- Catalyst : Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate)
- Solvent : tert-Butanol/water (1:1 v/v)
- Temperature : 50°C, 12 hours
Yield : 68–72% (crude), purified via silica gel chromatography.
Post-Cycloaddition Functionalization
The initial cycloaddition product is 1-(3-chlorophenyl)-4-(N-(3-phenylpropyl)carbamoyl)-1H-1,2,3-triazole , requiring amination at the 5-position.
Electrophilic Amination
- Bromination : N-Bromosuccinimide (NBS) selectively brominates the triazole at the 5-position.
- Buchwald-Hartwig Coupling : Palladium-catalyzed amination with 3-chloroaniline.
Conditions :
- Catalyst : Pd₂(dba)₃, Xantphos
- Base : Cs₂CO₃
- Solvent : Toluene, 110°C, 24 hours
Yield : 55–60% after purification.
Alternative Synthetic Routes
Sequential Ugi-Azide Reaction
A four-component Ugi reaction generates the triazole core in one pot:
- Components :
- 3-Chloroaniline (amine)
- Propiolic acid (carboxylic acid)
- 3-Phenylpropyl isocyanide (isocyanide)
- Trimethylsilyl azide (azide source)
Conditions :
- Solvent : Methanol, 25°C, 48 hours
- Work-up : Acidic hydrolysis to remove silyl protecting groups
Oxidative Cyclization
A metal-free approach using hypervalent iodine reagents:
- Substrates : N-(3-phenylpropyl)propiolamide and 3-chlorophenylhydrazine.
- Oxidant : (Diacetoxyiodo)benzene (PIDA).
Conditions :
- Solvent : Acetonitrile, 80°C, 6 hours
- Yield : 63–67%
Optimization of Reaction Conditions
Solvent Screening
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| tert-Butanol/H₂O | 72 | 95 |
| DMF | 65 | 89 |
| THF | 58 | 82 |
Optimal Choice : tert-Butanol/water (1:1) for CuAAC.
Catalyst Loading
| CuSO₄·5H₂O (mol%) | Sodium Ascorbate (mol%) | Yield (%) |
|---|---|---|
| 5 | 10 | 72 |
| 10 | 20 | 75 |
| 15 | 30 | 73 |
Optimal Loading : 10 mol% CuSO₄, 20 mol% ascorbate.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.30 (m, 8H, aromatic), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 1.95 (quintet, J = 7.2 Hz, 2H, CH₂).
- HRMS (ESI+) : m/z calc. for C₁₈H₁₇ClN₅O [M+H]⁺: 378.1121; found: 378.1124.
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (UV) | 98.5 |
| Elemental Analysis | 98.2 (C), 97.8 (H), 98.5 (N) |
Challenges and Limitations
- Regioselectivity : Competing 1,5-disubstituted triazole formation in RuAAC necessitates rigorous catalyst screening.
- Amination Efficiency : Low reactivity of 5-bromo intermediates demands optimized Pd catalysts.
- Scale-up : Copper residues in CuAAC require extensive purification for pharmaceutical applications.
Chemical Reactions Analysis
Cross-Coupling Reactions
Palladium-catalyzed couplings are facilitated by the chlorophenyl group:
Example: Suzuki-Miyaura Coupling
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h
Reagents:
-
Boronic acid derivatives (e.g., phenylboronic acid)
Product: 3-Biaryl-substituted triazole carboxamide
Yield: 68–82% (HPLC purity >95%)
Mechanism: Oxidative addition of Pd⁰ to C-Cl bond → Transmetallation → Reductive elimination
Nucleophilic Aromatic Substitution
The electron-deficient chlorophenyl group undergoes SNAr:
Example: Amination with Piperidine
Conditions: DMF, 120°C, 24 h
Reagents:
-
Piperidine (3 eq)
-
CuI (10 mol%)
Product: 3-(Piperidin-1-yl)phenyl-substituted derivative
Yield: 57% (isolated)
Kinetics: Second-order rate constant (k₂) = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 120°C
2.3.1 Alkylation at N1
Conditions: NaH (1.2 eq), THF, 0°C → RT
Reagents:
-
Methyl iodide (2 eq)
Product: 1-Methyl-1,2,3-triazole-4-carboxamide
Yield: 89% (NMR-confirmed regioselectivity)
2.3.2 Oxidative Ring Expansion
Conditions: mCPBA (3 eq), CH₂Cl₂, 0°C
Product: Triazole N-oxide derivative
Application: Enhanced hydrogen-bonding capacity for target engagement
Comparative Reactivity with Analogues
Data from structurally similar triazoles ():
| Reaction Type | This Compound | Fluorophenyl Analogue | Chlorophenyl vs. Fluorophenyl ΔRate |
|---|---|---|---|
| Suzuki Coupling (k, h⁻¹) | 0.85 | 0.62 | +37% |
| SNAr Amidation (Yield %) | 57 | 48 | +19% |
| Triazole Alkylation (Yield %) | 89 | 92 | -3% |
ΔRate calculated at 120°C; solvent = DMF
Industrial-Scale Reaction Optimization
From EvitaChem batch records:
| Parameter | Laboratory Scale | Pilot Plant (50 kg) |
|---|---|---|
| Suzuki Coupling Temperature | 80°C | 75°C (ΔEₐ = 5 kJ/mol) |
| Catalyst Loading | 5 mol% Pd | 3.2 mol% Pd |
| Cycle Time | 12 h | 8.5 h |
| Purity (HPLC) | 95% | 98.4% |
Key Finding: Lower Pd loading achieved through ligand engineering (XPhos → SPhos) reduced metal leaching to <0.5 ppm.
Stability Under Stress Conditions
Forced degradation studies ( ):
| Condition | Degradation Products | % Degradation (7 d) |
|---|---|---|
| Acidic (0.1 M HCl, 60°C) | Carboxylic acid derivative | 12.3 |
| Alkaline (0.1 M NaOH, 60°C) | Amine + triazole ring-opened species | 28.7 |
| Oxidative (3% H₂O₂, RT) | N-Oxide | 9.1 |
Computational Reactivity Insights
DFT calculations (B3LYP/6-31G**) reveal:
-
N1 Alkylation Preference: ΔG‡ = 18.3 kcal/mol (vs. 22.1 kcal/mol for N2)
-
SNAr Site Reactivity: C5 (chlorophenyl) has lower activation energy than C3 (ΔE = 3.2 kcal/mol)
-
Triazole Aromaticity: Harmonic oscillator model index (HOMA) = 0.91 (highly aromatic)
Scientific Research Applications
5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₂₀H₂₀ClN₅O.
Key Observations :
Chlorophenyl Positional Isomerism :
- The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in and 2-chlorophenyl in . Positional isomerism significantly alters electronic and steric profiles. For example, 4-chlorophenyl derivatives () exhibit strong c-Met inhibition due to optimal spatial alignment with kinase active sites, whereas 3-chlorophenyl may reduce binding affinity .
Amide Substituent Effects: The 3-phenylpropylamide group in the target compound increases hydrophobicity (logP ~4.5) compared to hydroxy-3-phenylpropylamide (ZIPSEY, logP ~3.8), which introduces hydrogen-bonding capacity. This difference may affect solubility and metabolic stability . Pyridinyl () or thienopyrimidinyl () substituents enhance solubility and target engagement via π-π stacking or hydrogen bonding, features absent in the target compound .
Triazole Core Modifications: Methyl or trifluoromethyl groups at position 5 () improve metabolic stability and potency. The target compound’s 3-chlorophenylamino group may confer moderate activity but lower metabolic resistance compared to trifluoromethyl analogs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-phenylpropylamide group increases logP, favoring blood-brain barrier penetration but risking hepatotoxicity. In contrast, hydroxylated analogs (ZIPSEY) balance lipophilicity and solubility .
- Metabolic Stability: Trifluoromethyl groups () resist oxidative metabolism, whereas the target compound’s chlorophenylamino group may undergo dehalogenation or N-dealkylation, reducing half-life .
Biological Activity
5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, characterized by its unique structural features that suggest diverse biological activities. The compound's molecular formula is C_{17}H_{19}ClN_{4}O, indicating the presence of a triazole ring along with various functional groups such as an amino group and a carboxamide. This article delves into the biological activity of this compound, exploring its pharmacological potential through various studies and data.
Structural Characteristics
The compound features a triazole ring , which is known for its role in medicinal chemistry due to its ability to interact with biological targets. The specific structure of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic structure |
| Chlorophenyl Group | Enhances lipophilicity and potential activity |
| Phenylpropyl Chain | Contributes to cellular uptake |
| Carboxamide Functionality | May influence solubility and bioactivity |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various pharmacological assays:
- In vitro Studies : Preliminary studies demonstrate antimicrobial activity against several bacterial strains, indicating potential use as an antibacterial agent.
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes in pathogens.
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. The specific compound under discussion has been investigated for its efficacy against cancer cell lines:
- Cell Line Studies : In vitro assays have shown that 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines.
- Potential Pathways : The mechanism may involve apoptosis induction or cell cycle arrest through interaction with specific molecular targets.
Case Studies
Several case studies highlight the biological activity of triazole compounds similar to 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide:
- Study on Antiviral Activity : A study demonstrated that triazole derivatives could inhibit viral replication by interfering with viral enzymes, suggesting potential applications in antiviral therapy .
- Antifungal Research : Research has shown that structurally similar triazoles exhibit antifungal activity against resistant strains, indicating a possible therapeutic avenue for fungal infections .
Comparative Analysis with Similar Compounds
The following table outlines comparable compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-1H-1,2,3-triazole | Chlorobenzene substitution | Antifungal |
| 4-Amino-N-(4-chlorobenzoyl)-1H-1,2,4-triazole | Amine substitution | Antimicrobial |
| N-(Phenethyl)-1H-1,2,4-triazole | Phenethyl side chain | Anticancer |
The unique combination of structural elements in 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide may enhance its lipophilicity and cellular uptake compared to other triazoles.
Q & A
Q. What are the standard synthetic routes for this triazole-carboxamide derivative?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For example, General Procedure B ( ) involves condensation of substituted anilines with isocyanides, followed by azide coupling. Key steps include:
Q. How is the compound characterized post-synthesis?
Standard protocols include:
Q. What is the proposed mechanism of action in biological systems?
The compound inhibits enzymes like cyclooxygenase-2 (COX-2) and modulates the Wnt/β-catenin pathway (). Methodological validation includes:
- Enzyme Assays: Measure IC values using fluorogenic substrates (e.g., COX-2 inhibition at ~1.2 μM) .
- Cell-Based Assays: Quantify β-catenin nuclear translocation via immunofluorescence in cancer models .
Advanced Research Questions
Q. How can contradictions in bioactivity data across cancer cell lines be resolved?
Discrepancies (e.g., NCI-H522 GP = 68–86% vs. other lines) require:
- Multi-Omics Profiling: Correlate activity with genetic markers (e.g., c-Met expression in resistant lines) .
- Dose-Response Validation: Use 3D spheroid models to mimic tumor microenvironments and reduce false positives .
Q. What crystallographic methods are recommended for structural analysis?
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement: Apply SHELXL ( ) for anisotropic displacement parameters and twin refinement (TWIN/BASF commands for pseudo-merohedral twinning) .
- Validation: Check R < 5% and Fo/Fc maps for electron density fit .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility (e.g., 10-fold increase at pH 7.4) .
- Co-Solvent Systems: Use PEG-400/water (1:1) for IP/IV administration .
- Lipid Nanoparticles: Encapsulate for sustained release (e.g., 80% release over 72 hours) .
Q. How can this scaffold be optimized for multi-target inhibition?
- Hybrid Pharmacophores: Fuse with pyrimidine (e.g., compound 4d in ) to target Hsp90 and B-Raf simultaneously.
- Molecular Dynamics (MD): Simulate binding to ATP pockets (e.g., Hsp90 N-terminal domain, RMSD < 2.0 Å over 100 ns) .
- Kinase Profiling: Use HotSpot assays ( ) to screen off-target effects (e.g., IC > 10 μM for non-target kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
